4-fluoro-2-(1H-pyrrol-1-yl)aniline
Overview
Description
4-Fluoro-2-(1H-pyrrol-1-yl)aniline is an organic compound characterized by a fluorine atom and a pyrrole ring attached to an aniline moiety
Synthetic Routes and Reaction Conditions:
Direct Fluorination: The compound can be synthesized by direct fluorination of 2-(1H-pyrrol-1-yl)aniline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of 2-fluoroaniline with pyrrole in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining safety standards. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong bases.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Reduced anilines and amine derivatives.
Substitution: Halogenated, nitro-substituted, and other functionalized derivatives.
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various cellular targets, leading to a range of biological effects .
Mode of Action
The mode of action of 4-fluoro-2-(1H-pyrrol-1-yl)aniline involves the formation of new C-C and C-N bonds . This reaction proceeds through C-C bond cleavage, suggesting the participation of alkyl radical species in the cascade reaction .
Biochemical Pathways
The formation of new c-c and c-n bonds suggests that it may influence various biochemical pathways involving these types of bonds .
Pharmacokinetics
Its predicted properties include a melting point of 128-130 °c, a boiling point of 3108±320 °C, and a density of 119±01 g/cm3 .
Result of Action
The formation of new c-c and c-n bonds suggests that it may lead to significant changes in the molecular structure of its targets .
Scientific Research Applications
Chemistry: 4-Fluoro-2-(1H-pyrrol-1-yl)aniline is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways and receptors.
Industry: It is utilized in the manufacture of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Comparison with Similar Compounds
2-Fluoro-4-(1H-pyrrol-1-yl)pyridine: Similar structure but with a pyridine ring instead of an aniline moiety.
4-Fluoro-2-(1H-pyrrol-1-yl)pyridine-5-boronic acid: Contains a boronic acid group, which is useful in cross-coupling reactions.
Uniqueness: 4-Fluoro-2-(1H-pyrrol-1-yl)aniline stands out due to its specific combination of fluorine and pyrrole groups, which confer unique chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
Properties
IUPAC Name |
4-fluoro-2-pyrrol-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h1-7H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYNCEWXEFEESX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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